trimethyl-[(4-methylphenyl)methyl]azanium;chloride
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Overview
Description
trimethyl-[(4-methylphenyl)methyl]azanium;chloride is a quaternary ammonium compound with the molecular formula C11H18ClN and a molecular weight of 199.72 g/mol . It is known for its antimicrobial properties and is used in various industrial and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
trimethyl-[(4-methylphenyl)methyl]azanium;chloride can be synthesized through the quaternization of p-methylbenzyl chloride with trimethylamine. The reaction typically occurs in an organic solvent such as acetonitrile or ethanol, under reflux conditions .
Industrial Production Methods
In industrial settings, the production of trimethyl(p-methylbenzyl)ammonium chloride involves the continuous addition of p-methylbenzyl chloride to a solution of trimethylamine in a suitable solvent. The reaction mixture is then heated to promote the quaternization reaction, and the product is isolated through crystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
trimethyl-[(4-methylphenyl)methyl]azanium;chloride primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides and nucleophiles such as hydroxide ions. These reactions typically occur in aqueous or alcoholic solutions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with halides can produce various substituted ammonium salts .
Scientific Research Applications
trimethyl-[(4-methylphenyl)methyl]azanium;chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of trimethyl(p-methylbenzyl)ammonium chloride involves its interaction with microbial cell membranes. The positively charged quaternary ammonium group disrupts the membrane integrity, leading to cell lysis and death . This compound can also enhance membrane permeability and stimulate the production of reactive oxygen species, which further contributes to its antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
Benzalkonium chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Cetyltrimethylammonium bromide: Used as a surfactant and antimicrobial agent.
Tetrabutylammonium chloride: Commonly used as a phase transfer catalyst.
Uniqueness
trimethyl-[(4-methylphenyl)methyl]azanium;chloride is unique due to its specific structure, which provides a balance between hydrophobic and hydrophilic properties. This balance enhances its effectiveness as a phase transfer catalyst and antimicrobial agent compared to other quaternary ammonium compounds .
Properties
CAS No. |
4519-36-2 |
---|---|
Molecular Formula |
C11H18ClN |
Molecular Weight |
199.72 g/mol |
IUPAC Name |
trimethyl-[(4-methylphenyl)methyl]azanium;chloride |
InChI |
InChI=1S/C11H18N.ClH/c1-10-5-7-11(8-6-10)9-12(2,3)4;/h5-8H,9H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
PMDRJZUQYMFWSP-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC=C(C=C1)C[N+](C)(C)C.[Cl-] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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